molecular formula C7H8O3 B14027093 Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B14027093
M. Wt: 140.14 g/mol
InChI Key: LOTRXPYWDQSASJ-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a chiral heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique cyclopentane-fused furan ring structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves stereoselective methods to ensure the desired chiral configuration. One common approach is the enantioselective synthesis starting from chiral precursors or using chiral catalysts. For example, the enantioselective synthesis of this compound can be achieved through the use of chiral auxiliaries or catalysts that promote the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis techniques. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of specific solvents and reagents to maximize yield and purity. The scalability of these methods is crucial for the commercial availability of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives.

Scientific Research Applications

Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6+/m1/s1

InChI Key

LOTRXPYWDQSASJ-SRQIZXRXSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@@H](C(=O)O2)O

Canonical SMILES

C1C=CC2C1C(C(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.